

Application Notes and Protocols for Preparing Leonurine Hydrochloride Stock Solutions

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Compound of Interest

Compound Name: Leonurine hydrochloride

Cat. No.: B1394157 Get Quote

1. Introduction

Leonurine, an alkaloid originally extracted from Herba leonuri (motherwort), has garnered significant interest in the scientific community.[1] Its hydrochloride salt, **Leonurine hydrochloride**, is often used in research due to its improved solubility and stability. The compound exhibits a wide range of therapeutic potential, including cardioprotective, neuroprotective, antioxidative, and anti-inflammatory effects.[1][2] Accurate and consistent preparation of stock solutions is a critical first step for obtaining reliable and reproducible results in both cellular (in vitro) and animal (in vivo) studies.

2. Physicochemical Properties

Leonurine hydrochloride is typically supplied as a white to beige powder or crystalline solid. [3][4] There are some discrepancies across suppliers regarding the precise molecular weight, which may be due to the compound being supplied as a hydrate or anhydrous form. Researchers should always refer to the Certificate of Analysis (CoA) provided by their specific supplier.



Property	Value	Source(s)
Chemical Formula	C14H22ClN3O5	[1][5]
Molecular Weight	347.79 g/mol	[1][5][6]
Note: Other reported molecular weights include 311.33 g/mol (likely for the free base) and 365.81 g/mol (for the monohydrate form).	[7][8][9]	
Appearance	White to beige powder/solid	[3][4]

3. Solubility Data

The choice of solvent is critical for preparing a homogenous stock solution. Dimethyl sulfoxide (DMSO) is the most common solvent for preparing high-concentration stocks for in vitro use. For in vivo studies, solubility in aqueous vehicles is limited and may require special formulation.

Solvent	Solubility	Notes	Source(s)
DMSO	≥31.1 mg/mL to 70 mg/mL	Use fresh, anhydrous DMSO as moisture can reduce solubility.	[1][6][7][10]
Ethanol	~7 mg/mL	Described as slightly or partially soluble.	[1][2][11]
Water	Insoluble to ~5 mg/mL	Solubility is limited. Sonication may be required to aid dissolution.	[1][6][9]

Experimental Protocols

Safety Precautions:



- Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling Leonurine hydrochloride and solvents.
- Handle the powdered form in a chemical fume hood to avoid inhalation.
- Review the Safety Data Sheet (SDS) for this product before use.

Protocol 1: Preparation of High-Concentration Stock Solution in DMSO (for in vitro use)

This protocol describes the preparation of a 100 mM stock solution, which is a common starting concentration for cell-based assays.

Materials:

- Leonurine hydrochloride powder
- Anhydrous Dimethyl sulfoxide (DMSO)
- · Microcentrifuge tubes or amber glass vials
- Vortex mixer
- Calibrated analytical balance
- Pipettes and sterile tips

Procedure:

- Pre-weighing: Allow the Leonurine hydrochloride vial to equilibrate to room temperature for at least one hour before opening to prevent condensation.
- Weighing: Accurately weigh the desired amount of Leonurine hydrochloride powder. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 34.78 mg (using a molecular weight of 347.79 g/mol).
- Dissolution: Add the appropriate volume of DMSO to the powder. For the example above, add 1 mL of DMSO.



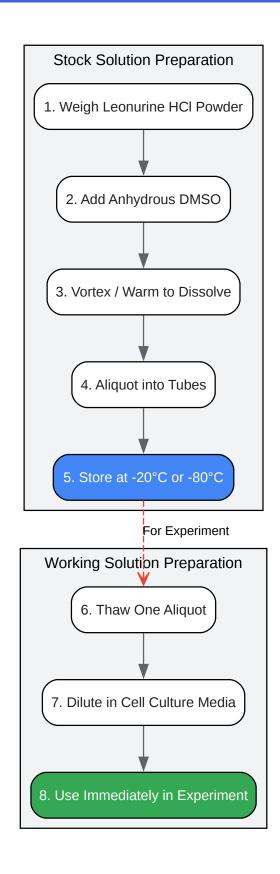
Methodological & Application

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- Mixing: Cap the vial tightly and vortex thoroughly until the solid is completely dissolved.
 Gentle warming in a 37°C water bath can aid dissolution if needed.[6]
- Storage: Aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes. Store the aliquots at -20°C or -80°C.

Workflow for Stock Solution Preparation





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Caption: Workflow for preparing **Leonurine hydrochloride** stock and working solutions.



Dilution Table for in vitro Experiments: To prepare working solutions, the high-concentration DMSO stock should be diluted in the appropriate cell culture medium. The final concentration of DMSO in the medium should typically be kept below 0.5% to avoid solvent-induced cytotoxicity.

Desired Working Concentration (µM)	Volume of 100 mM Stock to add to 1 mL of Media	Final DMSO Concentration
10	0.1 μL	0.01%
25	0.25 μL	0.025%
50	0.5 μL	0.05%
100	1.0 μL	0.1%

Protocol 2: Preparation of Formulation for in vivo Administration

Due to its low aqueous solubility, preparing **Leonurine hydrochloride** for animal studies requires a suspension or a vehicle that aids solubility. Oral administration often utilizes a suspension in carboxymethylcellulose sodium (CMC-Na).[1]

Materials:

- Leonurine hydrochloride powder
- Carboxymethylcellulose sodium (CMC-Na)
- Sterile water or saline
- Homogenizer or sonicator
- Sterile tubes

Procedure (Example for a 5 mg/mL suspension):

• Prepare Vehicle: Prepare a sterile solution of 0.5% to 1% CMC-Na in water or saline.



- Weigh Compound: Weigh the required amount of Leonurine hydrochloride. For a 1 mL final volume at 5 mg/mL, weigh 5 mg of the compound.
- Create Suspension: Add the powder to the CMC-Na vehicle.
- Homogenize: Mix thoroughly using a vortex mixer followed by sonication or homogenization until a uniform suspension is achieved.
- Administration: The formulation should be prepared fresh before each use and administered to the animals as per the experimental design.

4. Storage and Stability

Proper storage is crucial to maintain the integrity and activity of **Leonurine hydrochloride** and its stock solutions.

Form	Storage Temperature	Duration	Notes	Source(s)
Solid Powder	-20°C	Up to 3 years	Keep in a dark, desiccated environment.	[1][12]
DMSO Stock Solution	-20°C	1 month	Aliquot to avoid repeated freeze-thaw cycles.	[1][3]
DMSO Stock Solution	-80°C	Up to 1 year	Recommended for longer-term storage.	[1]

It is strongly recommended to prepare fresh stock solutions and use them on the same day.[6] If advance preparation is necessary, aliquoting and storing at -80°C is the best practice to preserve the compound's stability.[1] Before use, allow vials to equilibrate to room temperature before opening.[6]



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